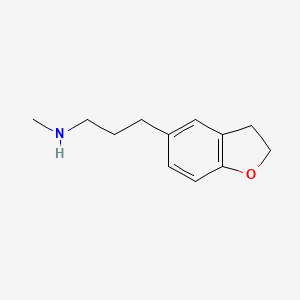
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
準備方法
The synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate reagent.
Introduction of the Amino Group: The amino group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with a primary or secondary amine in the presence of a reducing agent.
Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and its role as a ligand for various receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine involves its interaction with molecular targets such as neurotransmitter transporters and receptors. It is known to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other entactogenic compounds, which produce feelings of empathy and emotional closeness.
類似化合物との比較
3-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-1-amine can be compared with other similar compounds, such as:
5-MAPDB: This compound has a similar structure and mechanism of action, but with slight differences in its pharmacological profile.
MDA: Another entactogenic compound with a similar mechanism of action but differing in its chemical structure and potency.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-13-7-2-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9,13H,2-3,6-8H2,1H3 |
InChIキー |
LFYDRSILDHYPKQ-UHFFFAOYSA-N |
正規SMILES |
CNCCCC1=CC2=C(C=C1)OCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


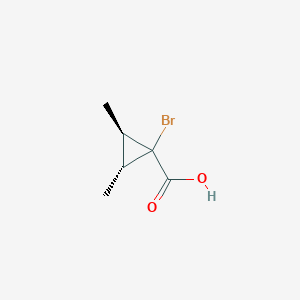
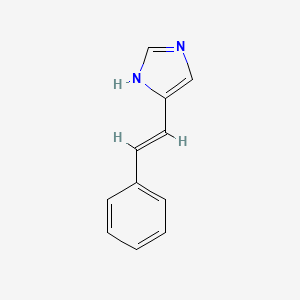
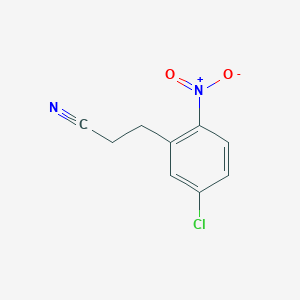
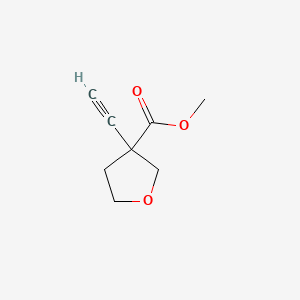

![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
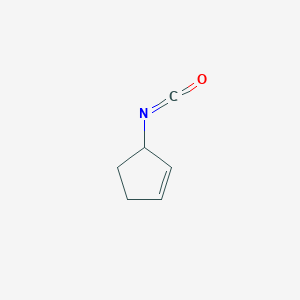
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
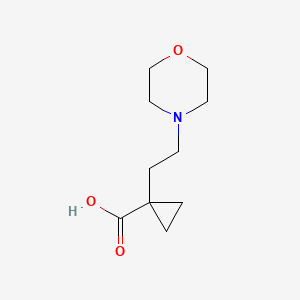
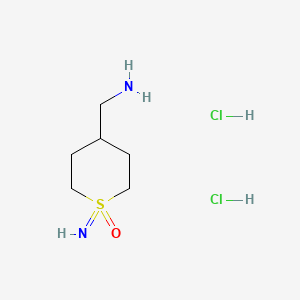
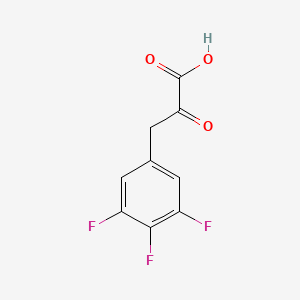
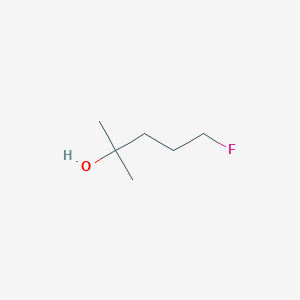

![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)
